CP-96,345: A Technical Guide to a Selective NK1 Receptor Antagonist
CP-96,345: A Technical Guide to a Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345, with the chemical name (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)-methyl)-1-azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2][3] The development of non-peptide antagonists like CP-96,345 has been a significant advancement, offering orally active tools with long-lasting effects to probe the therapeutic potential of NK1 receptor blockade.[4][5] This technical guide provides a comprehensive overview of CP-96,345, including its binding and functional characteristics, relevant experimental protocols, and key in vivo data, to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data for CP-96,345, providing a comparative overview of its potency and selectivity.
Table 1: NK1 Receptor Binding Affinity
| Species/Tissue | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Human (IM-9 Cells) | [³H]Substance P | - | 0.4 | [6] |
| Human (CHO cells) | [¹²⁵I]-Tyr-8 substance P | - | - | [7] |
| Rat (Cerebral Cortex) | [¹²⁵I]-Bolton-Hunter-SP | 59.6 | - | [3] |
| Rat (Submaxillary Gland) | [³H]Substance P | - | 34 | [8] |
| Guinea Pig | [¹²⁵I]-Bolton-Hunter-SP | - | - | [9] |
Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of antagonist binding affinity. Lower values indicate higher affinity.
Table 2: In Vitro Functional Antagonism
| Assay | Tissue/Cell Line | Agonist | pA₂/pKB | IC₅₀ (nM) | Reference(s) |
| Guinea Pig Trachea Contraction | Guinea Pig Trachea | [Sar⁹, Met(O₂)¹¹]SP | 7.0-7.5 | - | [3] |
| Tachykinin-mediated Contraction | Rabbit Iris Sphincter | Electrical Stimulation | - | pIC₅₀ = 5.4 | [10] |
| Tachykinin-mediated Contraction | Guinea Pig Taenia Coli | Electrical Stimulation | - | pIC₅₀ = 5.7 | [10] |
Note: pA₂ and pK₋B are measures of antagonist potency in functional assays. Higher values indicate greater potency. pIC₅₀ is the negative logarithm of the IC₅₀ value.
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | Route | ED₅₀ | Reference(s) |
| Substance P-induced Salivation | Rat | Inhibition of Salivation | i.p. or oral | 12-24 µmol/kg | [8] |
| Neurogenic Plasma Extravasation | Rat | Inhibition of Mustard Oil-induced Extravasation | oral | 10 µmol/kg | [4] |
Note: ED₅₀ (median effective dose) is the dose that produces 50% of the maximal effect.
Table 4: Selectivity Profile
| Receptor/Channel | Species/Tissue | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Comments | Reference(s) |
| NK1 Receptor | Human/Rat | Binding/Functional | Sub-nanomolar to low nanomolar | - | Primary Target | [3][6][8] |
| L-type Calcium Channel ([³H]-diltiazem site) | Rat Cerebral Cortex | Binding | 22.5 | - | Similar affinity to its inactive enantiomer, CP-96,344. | [3] |
| L-type Calcium Channel ([³H]-nimodipine site) | Rat Cerebral Cortex | Binding | - | EC₅₀ = 83.2 | Allosteric enhancement of binding. | [3] |
| NK2 Receptor | Guinea Pig | Functional | - | Inactive | No inhibition of Neurokinin A-induced bronchoconstriction. | [11] |
| NK3 Receptor | - | Binding | - | No significant effect | General observation of selectivity. | [3] |
| Muscarinic Receptors | Guinea Pig Ileum | Functional | - | No inhibition | Did not inhibit responses to muscarinic agonists. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of CP-96,345 for the NK1 receptor.
Materials:
-
Cell Membranes: CHO cells recombinantly expressing the human NK1 receptor.
-
Radioligand: [³H]Substance P.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.[10]
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Filtration: GF/C filters, presoaked in 0.5% polyethyleneimine (PEI).
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare membrane suspensions from CHO cells expressing the human NK1 receptor.
-
In a 96-well plate, combine:
-
Incubate the plate for 60 minutes at 25°C.[10]
-
Terminate the reaction by rapid filtration through presoaked GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[10]
In Vivo Neurogenic Plasma Extravasation (Evans Blue Assay)
This protocol measures the ability of CP-96,345 to inhibit neurogenic inflammation, assessed by plasma protein extravasation.
Materials:
-
Animal Model: Male Sprague-Dawley rats.
-
Inflammatory Agent: Capsaicin or mustard oil.
-
Tracer: Evans Blue dye (2% w/v in saline).
-
Anesthetic: Pentobarbital.
-
Instrumentation: Spectrophotometer.
Procedure:
-
Administer CP-96,345 or vehicle to the rats via the desired route (e.g., oral gavage).
-
After a predetermined time, anesthetize the rats.
-
Inject Evans Blue dye intravenously.
-
After allowing the dye to circulate, induce neurogenic inflammation by applying the inflammatory agent (e.g., topically to the skin or intravenously).
-
After a set period, perfuse the animals with saline to remove intravascular dye.
-
Dissect the tissue of interest (e.g., skin, trachea, dura mater).[4][5]
-
Extract the extravasated Evans Blue dye from the tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm using a spectrophotometer.
-
Compare the amount of dye extravasation in the CP-96,345-treated group to the vehicle-treated group to determine the percent inhibition.
In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the antagonist activity of CP-96,345 by measuring its ability to block Substance P-induced intracellular calcium mobilization.
Materials:
-
Cell Line: CHO cells expressing the human NK1 receptor.
-
Calcium Indicator Dye: Indo-1 AM or Fluo-8 AM.
-
Agonist: Substance P.
-
Assay Buffer: HEPES-buffered saline containing calcium and magnesium.
-
Instrumentation: Flow cytometer with a UV laser or a fluorescence plate reader.
Procedure:
-
Load the NK1-expressing cells with a calcium indicator dye (e.g., Indo-1 AM) by incubating at 37°C.[7]
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence signal representing the basal intracellular calcium concentration.[7]
-
Pre-incubate the cells with various concentrations of CP-96,345 or vehicle.
-
Stimulate the cells with a fixed concentration of Substance P.
-
Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The ratio of fluorescence at two different emission wavelengths (e.g., 405 nm and 485 nm for Indo-1) is often used to quantify the calcium response.[7]
-
Determine the ability of CP-96,345 to inhibit the Substance P-induced calcium response in a concentration-dependent manner to calculate its IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with CP-96,345.
NK1 Receptor Signaling Pathway
Caption: NK1 receptor signaling cascade and the antagonistic action of CP-96,345.
Experimental Workflow: In Vitro Antagonist Evaluation
Caption: Workflow for determining in vitro binding affinity and functional potency.
Logical Relationship: Selective Antagonism in an In Vivo Model
Caption: Stereospecific blockade of neurogenic inflammation by CP-96,345.
Conclusion
CP-96,345 is a well-characterized, potent, and selective non-peptide antagonist of the NK1 receptor. Its favorable pharmacological profile, including oral activity and long duration of action, has made it an invaluable tool for elucidating the role of Substance P and the NK1 receptor in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further explore the therapeutic potential of NK1 receptor antagonism. It is important to note the species-dependent affinity of CP-96,345, with significantly higher affinity for the human receptor compared to the rat receptor, which is a critical consideration for the translation of preclinical findings.[3] Additionally, while highly selective, off-target effects, particularly on L-type calcium channels, should be considered when interpreting experimental results.[3]
References
- 1. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increase in Evans blue dye extravasation into the brain in the late developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]-octan-3-amine as a novel, nonpeptide substance P antagonisst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
